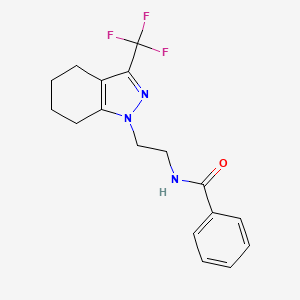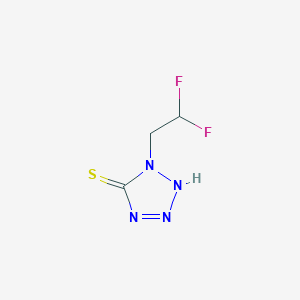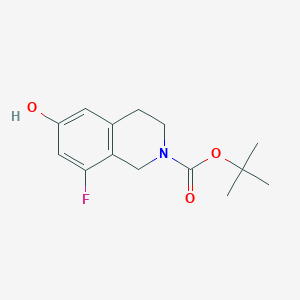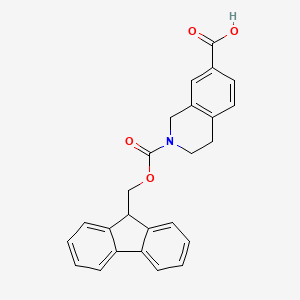![molecular formula C10H13ClN2O4S2 B2723890 N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide CAS No. 2097929-26-3](/img/structure/B2723890.png)
N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide” is a synthetic compound that belongs to the class of sulfonamides . It is a molecule containing the sulfonamide functional group . The product is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The most common method for the synthesis of sulfonamides involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method produces a greater yield compared to other methods .Molecular Structure Analysis
Sulfonamides have a typical structure that involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The structure of “this compound” would follow this general structure.Chemical Reactions Analysis
Sulfonamides, such as “this compound”, can undergo various chemical reactions. For instance, they can compete with para-aminobenzoic acid (PABA) for incorporation into folic acid . This action illustrates the principle of selective toxicity where some difference between mammal cells and bacterial cells is exploited .科学的研究の応用
Structural and Synthetic Insights
Structural Characterization and Potential for Medicinal Applications : Compounds like 2-[N-(X-chlorophenyl)carbamoyl]benzenesulfonamide have been studied for their extensive intra- and intermolecular hydrogen bonds, indicating a framework for developing novel compounds with medicinal potential (Siddiqui et al., 2008).
Sulfonimide and Sulfonamide Tautomerism : Research into sulfonamide-1,2,4-triazine derivatives reveals insights into sulfonamide-sulfonimide tautomerism, which could inform the design of new pharmaceuticals (Branowska et al., 2022).
Biological Applications and Effects
Anti-inflammatory Potential : Studies on water-soluble sulfonamido compounds have shown potential anti-inflammatory effects in macrophage-like cellular systems, suggesting these compounds could be therapeutic agents in managing chronic inflammatory diseases (Agkaya et al., 2015).
Antiviral Activity : Derivatives such as 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been synthesized and showed certain anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).
Antitumor Agents : Efforts to synthesize sulfonamide derivatives with low toxicity have led to the creation of compounds showing potent antitumor activity, providing a pathway for developing new cancer therapies (Huang et al., 2001).
Environmental Impact and Degradation
- Biodegradation of Pesticides : The biodegradation and uptake of sulfonamido-based pesticides in soil-carrot mesocosms have been studied, highlighting the environmental impact of such compounds and their transformation products (Zabaleta et al., 2018).
作用機序
Sulfonamides are competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid . Without it, bacteria cannot replicate .
Safety and Hazards
The product is not intended for human or veterinary use and is for research use only. Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamides may cause a strong allergic reaction .
特性
IUPAC Name |
3-chloro-N-[2-(ethenylsulfonylamino)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S2/c1-2-18(14,15)12-6-7-13-19(16,17)10-5-3-4-9(11)8-10/h2-5,8,12-13H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUVSKZFZHEXQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)NCCNS(=O)(=O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine](/img/structure/B2723810.png)
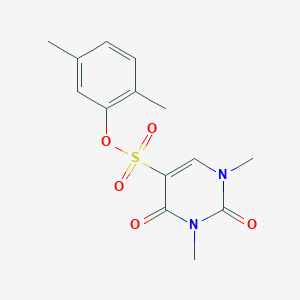

![4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B2723813.png)
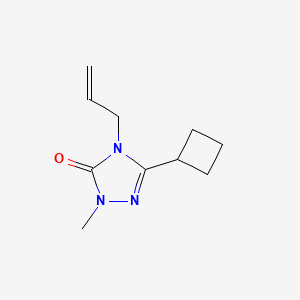
![(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2723816.png)
